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Compound of Interest

8-Bromo-6-chloroimidazo[1,2-
Compound Name: o
bjpyridazine

cat. No.: B1373012

An In-depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-b]pyridazine

Introduction

The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus in medicinal
chemistry, renowned for its broad spectrum of biological activities.[1] This structural motif is a
key feature in numerous therapeutic agents, including the successful multi-targeted kinase
inhibitor Ponatinib, which has spurred significant interest in developing new derivatives for
various therapeutic applications.[1][2] Compounds incorporating this scaffold have
demonstrated promising efficacy as anticancer, anti-inflammatory, antibacterial, antiviral, and
antiparasitic agents.[2]

Within this important class of molecules, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stands
out as a crucial synthetic intermediate and a lead compound in its own right. Its unique
substitution pattern, featuring two distinct halogen atoms at the 6- and 8-positions, provides a
versatile platform for chemical modification and targeted drug design.[3] This guide offers a
comprehensive overview of the core chemical properties, synthesis, reactivity, and biological
significance of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine, tailored for researchers and
professionals in drug discovery and organic synthesis.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1373012?utm_src=pdf-interest
https://www.benchchem.com/product/b1373012?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://nrochemistry.com/suzuki-coupling/
https://nrochemistry.com/suzuki-coupling/
https://www.benchchem.com/product/b1373012?utm_src=pdf-body
https://www.osti.gov/servlets/purl/1902053
https://www.benchchem.com/product/b1373012?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1373012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is typically an orange or light yellow to brown
solid under standard conditions.[4][5] Its core properties are summarized in the table below,
derived from various chemical data providers.

Property Value Source(s)
CAS Number 933190-51-3 [5](6][7]
Molecular Formula CeH3BrCINs [4107118]
Molecular Weight 232.47 g/mol [4118]1[9]
IUPAC Name 8-bro.mo-.6-chloroimidazo[1,2- 7]
b]pyridazine
Appearance Light yellow to brown solid [4115]
Melting Point 100-105 °C [3]
Predicted pKa 0.73+£0.30 [4115]
Predicted Density 2.03+£0.1 g/cm? [4]

N Store at 2-8°C under inert gas
Storage Conditions ) [4115]
(Nitrogen or Argon)

Synthesis of 8-Bromo-6-chloroimidazo[1,2-
b]pyridazine

The most commonly cited synthesis of this compound involves a convergent approach via the
cyclocondensation of a substituted aminopyridazine with a chloroacetaldehyde equivalent.[4][6]
This method is efficient, leading to high yields of the desired product.

Experimental Protocol

o Reaction Scheme: The synthesis proceeds by reacting 3-Amino-4-bromo-6-chloropyridazine
with chloroacetaldehyde diethyl acetal in the presence of an acid catalyst.[4][6]
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Caption: Synthetic workflow for 8-Bromo-6-chloroimidazo[1,2-b]pyridazine.

o Step-by-Step Methodology:

o Combine 3-Amino-4-bromo-6-chloropyridazine (15.7 g, 75.3 mmol), chloroacetaldehyde

diethyl acetal (13.9 g, 90.3 mmol), and p-toluenesulfonic acid (PTSA, 17.2 g, 90.3 mmol)
in isopropanol (150 mL).[4][6]

o Heat the reaction mixture to 80 °C and maintain this temperature for 20 hours.[4][6]

o After the reaction is complete, cool the mixture to room temperature and concentrate it
under reduced pressure to remove the solvent.[4][6]
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o Neutralize the concentrated residue with a saturated sodium bicarbonate solution (300
mL).[4][6]

o Extract the agueous layer with dichloromethane (3 x 200 mL).[4][6]

o Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.[4][6]

o Purify the resulting residue by silica gel column chromatography (eluent: petroleum
ether:ethyl acetate = 3:1) to yield 8-bromo-6-chloroimidazo[1,2-b]pyridazine as an
orange solid (17.2 g, 98% vyield).[4][6]

Spectral Data Analysis

While detailed experimental 1H and 13C NMR spectral data for 8-Bromo-6-
chloroimidazo[1,2-b]pyridazine are not widely available in the public domain, characterization
is typically confirmed by mass spectrometry.

o LC-MS Analysis: The reported Liquid Chromatography-Mass Spectrometry data for the
synthesized product shows the expected protonated molecular ion peaks, confirming the
identity of the compound.[5][6]

o [M+H]*: m/z 231.9, 233.9
o Retention Time (tR): 1.46 min

The isotopic pattern observed ([M+H]* and [M+2+H]*) is characteristic of a compound
containing one bromine and one chlorine atom.

Chemical Reactivity and Derivatization Potential

The reactivity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine is dominated by the two halogen
substituents, which serve as versatile handles for introducing molecular diversity through cross-
coupling and substitution reactions.

Key Reactions
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e Suzuki Cross-Coupling: The bromine atom at the C8 position is susceptible to palladium-
catalyzed Suzuki cross-coupling reactions. This allows for the formation of C-C bonds,
enabling the introduction of various aryl and heteroaryl groups by reacting the compound
with boronic acids or their esters.[10]

e Nucleophilic Aromatic Substitution (SNAr): The compound can undergo nucleophilic aromatic
substitution (SNAr), particularly with nucleophiles like phenols. These reactions are typically
performed in polar aprotic solvents such as DMSO, with a base like cesium carbonate, at
elevated temperatures. This provides a direct route to etherified derivatives.

8-Bromo-6-chloro-
imidazo[1,2-b]pyridazine
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Caption: Key reaction pathways for derivatizing the core scaffold.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in 8-Bromo-6-chloroimidazo[1,2-b]pyridazine stems from its
activity as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: VEGFR-2 Inhibition
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VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation
of new blood vessels.[11][12] In cancer, tumors induce angiogenesis to secure a supply of
oxygen and nutrients, which is essential for their growth and metastasis.[8]

Small molecule inhibitors like those derived from the 8-Bromo-6-chloroimidazo[1,2-
b]pyridazine scaffold function as ATP-competitive agents.[11][12] They bind to the ATP-binding
pocket within the kinase domain of VEGFR-2, preventing the receptor's autophosphorylation
and subsequent activation.[8] This blockade disrupts the downstream signaling cascade that
promotes endothelial cell proliferation, migration, and survival, ultimately inhibiting tumor-
associated angiogenesis.[11]

VEGF Ligand Binds

VEGFR-2 Receptor, Activates

\ Receptor Downstream Signaling
‘/H Autophosphorylation (PI3K/AKkt, etc.)

Blocks ATP Binding Site _

Click to download full resolution via product page

Caption: Mechanism of VEGFR-2 signaling inhibition.

Applications in Drug Discovery

o Anticancer Agent: It serves as a lead compound for developing selective VEGFR-2 inhibitors
aimed at treating various solid tumors.

¢ Kinase Inhibitors: The imidazo[1,2-b]pyridazine scaffold is a validated core for targeting other
kinases involved in cell signaling, with derivatives showing potent inhibition of targets like
Mps1 and Bruton's Tyrosine Kinase (BTK).

» Antimicrobial Properties: Studies have indicated that certain derivatives of this compound
can exhibit antimicrobial activities.[3]
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Conclusion

8-Bromo-6-chloroimidazo[1,2-b]pyridazine is a high-value heterocyclic compound with a
well-defined synthesis and a rich profile of chemical reactivity. Its strategic placement of
halogen atoms provides medicinal chemists with a robust platform for generating diverse
libraries of novel compounds. The established role of its core scaffold as a potent kinase
inhibitor, particularly against VEGFR-2, underscores its significance in the ongoing
development of targeted therapies for cancer and other diseases. Future research will likely
continue to exploit this scaffold to develop next-generation inhibitors with enhanced potency,
selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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